molecular formula C3H8N2O3S2 B585345 2-[2-Sulfo(ethyl-d4)]pseudourea CAS No. 1346602-43-4

2-[2-Sulfo(ethyl-d4)]pseudourea

Cat. No.: B585345
CAS No.: 1346602-43-4
M. Wt: 188.252
InChI Key: LTHWZZOUNJCHES-LNLMKGTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Sulfo(ethyl-d4)]pseudourea typically involves the reaction of deuterated ethylamine with thiourea and sulfuric acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:

    Step 1: Deuterated ethylamine is reacted with thiourea in the presence of sulfuric acid.

    Step 2: The reaction mixture is heated to facilitate the formation of the sulfoethyl group.

    Step 3: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-Sulfo(ethyl-d4)]pseudourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

2-[2-Sulfo(ethyl-d4)]pseudourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Sulfo(ethyl-d4)]pseudourea involves its interaction with specific molecular targets. The sulfoethyl group can form strong interactions with proteins, altering their structure and function. This interaction is crucial in proteomics research, where the compound is used to label and study proteins. The deuterium atoms in the compound provide additional stability and enable precise tracking in experimental studies .

Comparison with Similar Compounds

Similar Compounds

    2-[2-Sulfo(ethyl)]pseudourea: The non-deuterated analog of 2-[2-Sulfo(ethyl-d4)]pseudourea.

    2-[2-Sulfo(propyl)]pseudourea: A similar compound with a propyl group instead of an ethyl group.

    2-[2-Sulfo(butyl)]pseudourea: A similar compound with a butyl group instead of an ethyl group.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and enable precise tracking in research applications. This makes it particularly valuable in proteomics and other fields where accurate labeling and tracking of molecules are essential .

Properties

CAS No.

1346602-43-4

Molecular Formula

C3H8N2O3S2

Molecular Weight

188.252

IUPAC Name

2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid

InChI

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2

InChI Key

LTHWZZOUNJCHES-LNLMKGTHSA-N

SMILES

C(CS(=O)(=O)O)SC(=N)N

Synonyms

2-[(Aminoiminomethyl)thio](ethane-d4)sulfonic Acid;  2-S-Thiuronium (Ethane-d4)sulfonate;  2-(Amidinothio)(ethane-d4)sulfonic Acid;  2-S-Thiuronium (Ethane-d4)sulfonate;  Carbamimidothioic Acid 2-Sulfo(ethyl-d4) Ester; 

Origin of Product

United States

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